
(2R,3S,11bS)-Dihydrotetrabenazine L-Val
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,11bS)-Dihydrotetrabenazine L-Val is a useful research compound. Its molecular formula is C₂₄H₃₈N₂O₄ and its molecular weight is 418.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1.1 Treatment of Tardive Dyskinesia
Dihydrotetrabenazine is primarily recognized for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. It has been approved for the treatment of tardive dyskinesia, a condition characterized by involuntary movements often resulting from long-term antipsychotic medication use. The efficacy of (2R,3S,11bS)-Dihydrotetrabenazine L-Val in managing this condition has been supported by clinical studies demonstrating its ability to reduce symptoms effectively while maintaining a favorable safety profile .
1.2 Pharmacokinetics and Metabolism
Research indicates that the pharmacokinetic properties of this compound are influenced by its metabolic pathways. A study highlighted the presence of multiple isomers after administration, with specific isomers contributing differently to therapeutic effects and side effects. Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing adverse effects .
Neuroscientific Applications
2.1 Neuroimaging Studies
This compound has potential applications in neuroimaging as a radiotracer for positron emission tomography (PET). Studies have utilized optically resolved derivatives of dihydrotetrabenazine to visualize VMAT2 in the brain, aiding in the understanding of various neurodegenerative diseases and conditions associated with dopamine dysregulation . This application allows researchers to explore the distribution and density of VMAT2 in different brain regions.
2.2 Research on Neurodegenerative Diseases
The compound's role in modulating neurotransmitter systems positions it as a candidate for research into neurodegenerative diseases such as Huntington's disease and Parkinson's disease. By influencing monoamine levels, this compound may help mitigate symptoms or slow disease progression .
Case Studies and Clinical Trials
Table 1: Summary of Key Studies Involving this compound
属性
分子式 |
C₂₄H₃₈N₂O₄ |
---|---|
分子量 |
418.57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。